

The Compound TNK-6123: A Technical Overview of a Second-Generation NNRTI

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Compound of Interest

Compound Name: TNK-6123

Cat. No.: B1681325

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Abstract

TNK-6123 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As an analogue of emivirine (MKC-442), **TNK-6123** was rationally designed to exhibit improved efficacy against clinically significant, drug-resistant strains of HIV-1, particularly those harboring the Y181C and K103N mutations in the reverse transcriptase enzyme. This document provides a comprehensive technical overview of **TNK-6123**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant advancement in the management of HIV-1 infection. These allosteric inhibitors bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that disrupts the enzyme's catalytic activity. However, the clinical utility of first-generation NNRTIs has been hampered by the rapid emergence of drug-resistant mutations. **TNK-6123** was developed to address this challenge, demonstrating a superior resistance profile compared to its predecessors.

Mechanism of Action

TNK-6123 exerts its antiviral effect by non-competitively inhibiting the RNA- and DNA-dependent DNA polymerase activity of HIV-1 RT. The binding of **TNK-6123** to the NNRTI binding pocket, located approximately 10 Å from the polymerase active site, induces a conformational change in the enzyme. This distortion of the enzyme's structure prevents the proper binding and processing of the natural deoxynucleoside triphosphate (dNTP) substrates, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.

Quantitative Data

The antiviral activity of **TNK-6123** has been evaluated against wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the key quantitative data.

Compound	HIV-1 Strain	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
TNK-6123	Wild-Type	Data not available	>100	Data not available
K103N Mutant	Data not available	>100	Data not available	Data not available
Y181C Mutant	Data not available	>100	Data not available	
Emivirine	Wild-Type	Data not available	>100	Data not available
Y181C Mutant	Data not available	>100	Data not available	

Note: Specific EC50 values were not available in the provided search results. However, it is reported that **TNK-6123** has an approximately 30-fold greater inhibitory effect against the Y181C mutant virus compared to emivirine.^{[1][2]}

Compound	Enzyme	IC50 (µM)
TNK-6123	HIV-1 RT (Wild-Type)	Data not available
HIV-1 RT (Y181C Mutant)	Data not available	
Emivirine	HIV-1 RT (Wild-Type)	Data not available
HIV-1 RT (Y181C Mutant)	Data not available	

Note: Specific IC50 values were not available in the provided search results.

Experimental Protocols

In Vitro Anti-HIV Activity Assay

The antiviral activity of **TNK-6123** is determined using a cell-based assay that measures the inhibition of HIV-1 replication.

Cell Line: MT-4 cells (a human T-cell line) are used as they are highly susceptible to HIV-1 infection.

Protocol:

- MT-4 cells are seeded in 96-well microplates.
- Serial dilutions of **TNK-6123** are prepared in culture medium and added to the cells.
- A standardized amount of HIV-1 (either wild-type or a mutant strain) is added to each well.
- The plates are incubated at 37°C in a 5% CO2 atmosphere for 4-5 days.
- The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect (CPE) of the virus on the cells.
- The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

- To determine the cytotoxicity of the compound, a parallel assay is performed with uninfected MT-4 cells, and the 50% cytotoxic concentration (CC50) is determined using a cell viability assay (e.g., MTT assay).
- The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

HIV-1 Reverse Transcriptase Inhibition Assay

The direct inhibitory effect of **TNK-6123** on the enzymatic activity of HIV-1 RT is measured using a cell-free enzymatic assay.

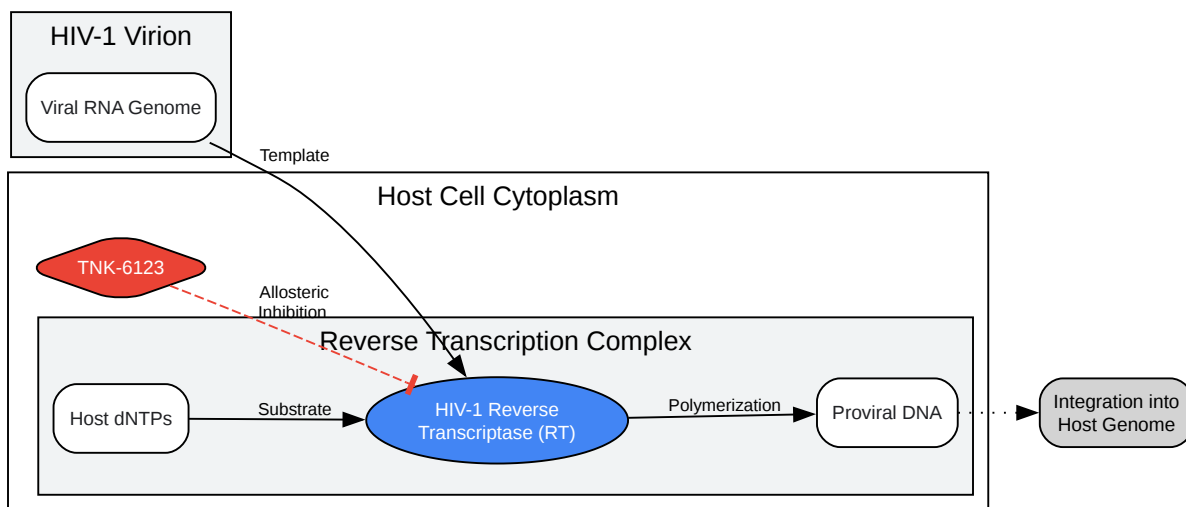
Enzyme: Recombinant HIV-1 reverse transcriptase (wild-type or mutant).

Protocol:

- A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]dTTP), and the recombinant HIV-1 RT enzyme.
- Serial dilutions of **TNK-6123** are added to the reaction mixture.
- The reaction is initiated and incubated at 37°C for a defined period (e.g., 30-60 minutes).
- The reaction is stopped, and the newly synthesized, labeled DNA is precipitated (e.g., using trichloroacetic acid) and collected on a filter.
- The amount of incorporated radiolabel is quantified using a scintillation counter.
- The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations

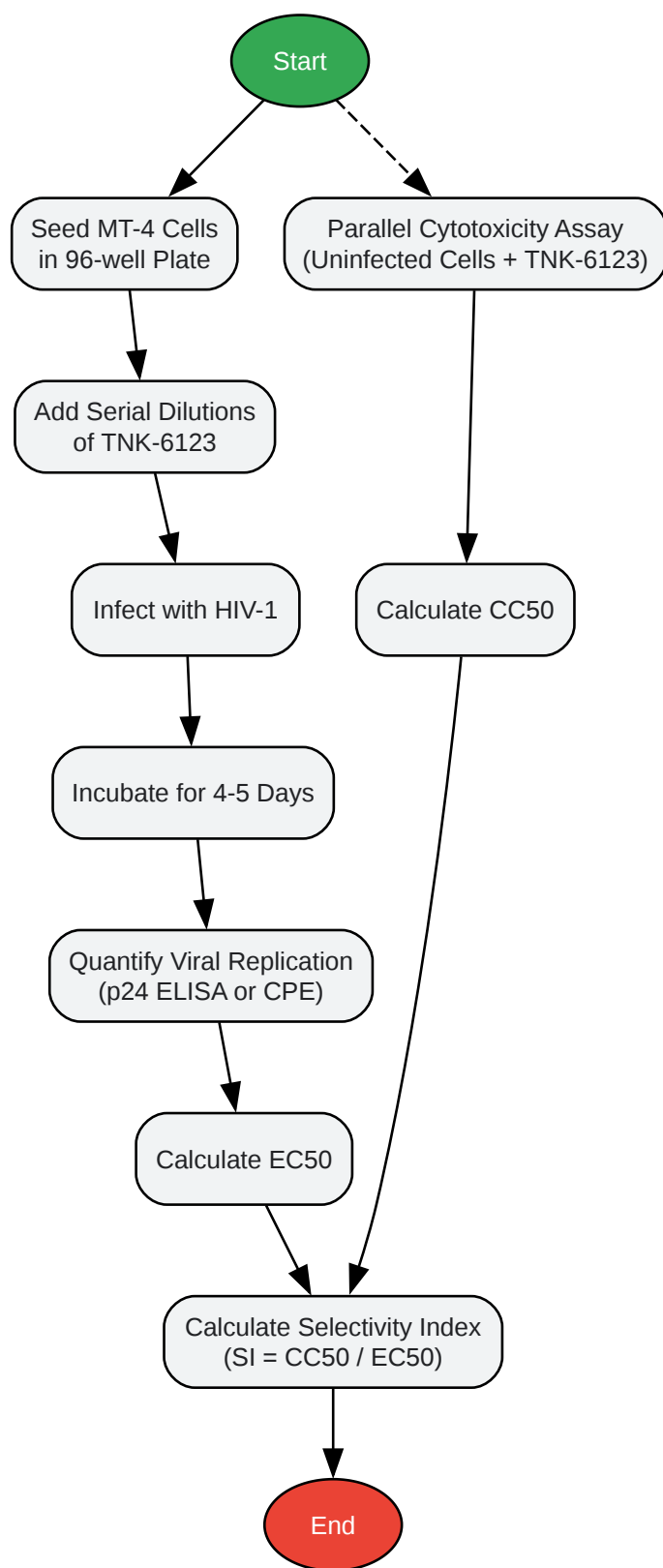
Signaling Pathway: TNK-6123 Inhibition of HIV-1 Reverse Transcriptase



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Caption: Inhibition of HIV-1 reverse transcription by **TNK-6123**.

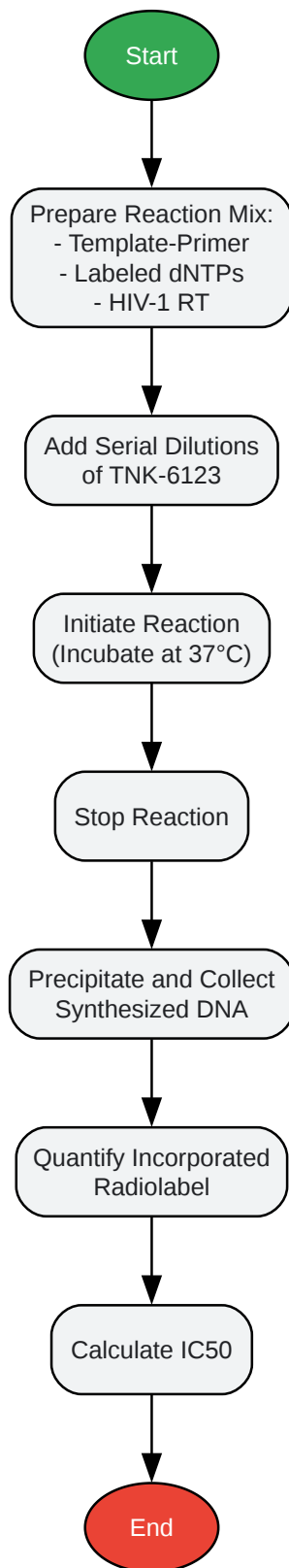
Experimental Workflow: In Vitro Anti-HIV Activity Assay



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Caption: Workflow for determining the in vitro anti-HIV activity of **TNK-6123**.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay



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Caption: Workflow for the HIV-1 reverse transcriptase inhibition assay.

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References

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- 2. An Amazing 30-Year Journey around the DABO Family: A Medicinal Chemistry Lesson on a Versatile Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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